Lewis X Trisaccharide, Methyl Glycoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

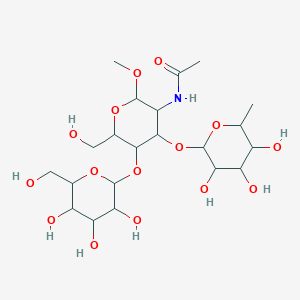

N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWUCRJWBOBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Guide to the Structure of Lewis X Trisaccharide, Methyl Glycoside

Abstract: The Lewis X (Lex) trisaccharide is a pivotal carbohydrate antigen involved in a myriad of cell-cell recognition processes, including immune responses, inflammation, and cancer metastasis.[1][2] Its presentation on the cell surface as a glycolipid or glycoprotein terminus dictates its biological activity, primarily as a ligand for the selectin family of adhesion molecules.[1][3][4] This technical guide provides a comprehensive examination of the chemical structure of Lewis X Trisaccharide, Methyl Glycoside, a common synthetic analogue used in glycobiology research.[5][6][7] We will dissect its molecular architecture, stereochemistry, and conformational dynamics. Furthermore, this document outlines the strategic principles of its chemical synthesis, methods for structural characterization, and its functional role in mediating biological interactions, offering a robust resource for researchers in glycobiology, immunology, and drug development.

Molecular Architecture and Nomenclature

The Lewis X antigen is a complex oligosaccharide defined by a specific arrangement of three monosaccharide units. The methyl glycoside form is frequently synthesized for research purposes to provide a stable anomeric linkage for biochemical and structural studies.[5]

Systematic Name and Components

The formal IUPAC name for the methyl glycoside of the Lewis X trisaccharide is Methyl β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-2-acetamido-2-deoxy-β-D-glucopyranoside .[5][8]

This structure is composed of three distinct monosaccharide units:

-

β-D-N-acetylglucosamine (GlcNAc): An amide derivative of glucose, which serves as the core of the trisaccharide to which the other two sugars are attached.

-

β-D-Galactose (Gal): A C4 epimer of glucose, linked to the C4 position of the GlcNAc residue.

-

α-L-Fucose (Fuc): A 6-deoxy-L-galactose, which is the key branching sugar that defines the Lewis X epitope.

The molecular formula for this compound is C₂₁H₃₇NO₁₅, with a molecular weight of approximately 543.5 g/mol .[9][10]

Glycosidic Linkages: The Key to Function

The specific connectivity and stereochemistry of the glycosidic bonds are critical for the molecule's three-dimensional shape and its ability to be recognized by binding partners like selectins.

-

β(1→4) Linkage: The galactose unit is attached to the C4 hydroxyl group of the N-acetylglucosamine. The 'β' designation indicates that the anomeric carbon (C1) of galactose is configured with its C-O bond pointing "up" in the Haworth projection, on the same side as the C6 hydroxymethyl group. This linkage is formed biosynthetically by β-1,4-galactosyltransferase enzymes.[11]

-

α(1→3) Linkage: The fucose unit is attached to the C3 hydroxyl group of the same N-acetylglucosamine. The 'α' designation means the anomeric C-O bond of fucose is "down," on the opposite side of the C6 methyl group. This specific linkage is the defining feature of the Lewis X antigen.

-

β-O-Methyl Glycoside: The entire trisaccharide is linked to a methyl group (-OCH₃) via the anomeric carbon of the N-acetylglucosamine. This β-linkage stabilizes the reducing end of the sugar, preventing anomerization and rendering it suitable for various analytical and binding studies.

The diagram below illustrates the foundational structure and connectivity of the Lewis X trisaccharide.

Caption: Core components and linkages of this compound.

Synthesis and Structural Characterization

The generation and validation of the Lewis X structure are non-trivial processes requiring sophisticated organic synthesis and analytical techniques.

Principles of Chemical Synthesis

Synthesizing a complex oligosaccharide like Lewis X is a multi-step process that requires precise control over stereochemistry. The causality behind the experimental strategy is rooted in protecting group chemistry and stereoselective glycosylation reactions.[12]

-

Building Block Strategy: The synthesis typically begins with protected monosaccharide "building blocks" (e.g., thioglycosides or glycosyl trichloroacetimidates) that have only one free hydroxyl group available for coupling. This prevents unwanted side reactions.

-

Protecting Groups: Hydroxyl groups not involved in a planned glycosylation step are "protected" with chemical moieties (e.g., benzyl ethers, acetyl esters). The choice of protecting group is critical; some groups, known as "participating" groups (like acetyl), can influence the stereochemical outcome of the glycosylation to favor the formation of 1,2-trans linkages (e.g., β-glycosides for glucose/galactose).

-

Glycosylation: The key bond-forming step involves activating the anomeric carbon of a donor sugar, which is then attacked by the free hydroxyl group of an acceptor sugar. For instance, a disaccharide acceptor (like a protected methyl lactosamine derivative) can be fucosylated to install the critical α(1→3) linkage.[5]

-

Deprotection: In the final stage, all protecting groups are removed under specific conditions (e.g., catalytic hydrogenation for benzyl groups) to yield the final, pure trisaccharide.[5]

The workflow below outlines the logical progression of a typical synthetic campaign.

Caption: Workflow for the synthesis and characterization of Lewis X Trisaccharide.

Protocol for Structural Verification via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure, including the sequence, linkage positions, and stereochemistry of oligosaccharides.[13]

Objective: To confirm the identity and purity of synthesized this compound.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of deuterium oxide (D₂O). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons (e.g., -OH) for deuterium.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The anomeric protons (H1) of each sugar residue are particularly diagnostic, appearing in a well-resolved region (typically 4.4 - 5.2 ppm). The coupling constant (³JH1,H2) of these signals is indicative of the anomeric configuration (typically ~8 Hz for β, ~3-4 Hz for α).

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying the glycosidic linkages (e.g., a correlation between the anomeric proton of Gal (H1) and the C4 of GlcNAc confirms the 1→4 linkage).

-

-

Data Analysis: Assign all proton and carbon chemical shifts. Compare the observed chemical shifts and inter-residue correlations (from HMBC and NOESY experiments) to established literature values to confirm the structure.[14]

Representative Analytical Data

The following table summarizes typical ¹H NMR chemical shifts for the anomeric protons, which serve as fingerprints for the structure.

| Residue | Anomeric Proton (H1) | Typical Chemical Shift (ppm in D₂O) | ³JH1,H2 (Hz) | Anomeric Configuration |

| GlcNAc | H1 of GlcNAc | ~4.55 | ~8.4 | β |

| Gal | H1 of Gal | ~4.48 | ~7.9 | β |

| Fuc | H1 of Fuc | ~5.12 | ~4.0 | α |

| Fuc | Methyl Protons (H6) | ~1.20 | - | - |

Note: Exact chemical shifts can vary slightly based on solvent, temperature, and pH.[8][14]

Biological Significance and Molecular Interactions

The Lewis X trisaccharide is not merely a structural entity but a functional ligand that mediates critical biological events, primarily through its interaction with selectin proteins.

Role as a Selectin Ligand

Selectins are a family of cell adhesion molecules (E-selectin, P-selectin, L-selectin) that are crucial for the initial "tethering" and "rolling" of leukocytes on the endothelial cell surface during an inflammatory response.[4] The Lewis X motif, and more potently its sialylated form (Sialyl Lewis X), serves as a key recognition epitope for these proteins.[3]

The interaction is calcium-dependent and relies on specific hydrogen bonds and van der Waals contacts between the sugar and the lectin domain of the selectin.[15] The fucose residue is particularly critical; its hydroxyl groups are known to coordinate with a calcium ion in the selectin's binding pocket, forming an indispensable part of the binding interface.[15] This weak, but rapid, on/off binding allows leukocytes to roll along blood vessel walls rather than adhering firmly, a prerequisite for their subsequent migration into tissues.[4]

Interaction Pathway with E-Selectin

The diagram below conceptualizes the interaction between a leukocyte displaying Lewis X antigens and an endothelial cell expressing E-selectin, a hallmark of the inflammatory cascade.

Caption: Lewis X-mediated leukocyte tethering to E-selectin on endothelial cells.

References

-

Asnani, A., & Auzanneau, F. I. (2008). Synthesis of Lewis X and Three Lewis X Trisaccharide Analogues in Which Glucose and Rhamnose Replace N-acetylglucosamine and Fucose, Respectively. Carbohydrate Research, 343(10-11), 1653-1664. [Link]

-

Various Authors. (n.d.). Sialyl-Lewis X. Wikipedia. [Link]

-

Fritz, J., et al. (1998). Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction. Proceedings of the National Academy of Sciences, 95(21), 12283-12288. [Link]

-

Sparks, M. A., et al. (1993). Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization. Biochemistry, 32(31), 7921-7926. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Li, Y., et al. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Open Exploration, 3, 2. [Link]

-

Foxall, C., et al. (1992). The Three Members of the Selectin Receptor Family Recognize a Common Carbohydrate Epitope, the Sialyl Lewis(x) Oligosaccharide. The Journal of Cell Biology, 117(4), 895-902. [Link]

-

Stanley, P., & Cummings, R. D. (2017). Selectins mediate binding to glycans capped with sialyl Lewis X... ResearchGate. [Link]

-

Pinho, S. S., & Reis, C. A. (2021). The Cancer-Associated Antigens Sialyl Lewis a/x and Sda: Two Opposite Faces of Terminal Glycosylation. Cancers, 13(21), 5293. [Link]

-

Homans, S. W., et al. (2002). Conformational Studies of Lewis X and Lewis A Trisaccharides Using NMR Residual Dipolar Couplings. Biopolymers, 63(2), 89-98. [Link]

-

Miller, K. E., et al. (1992). Solution structure of the Lewis x oligosaccharide determined by NMR spectroscopy and molecular dynamics simulations. Biochemistry, 31(29), 6703-6709. [Link]

-

MedChemExpress. (n.d.). Lewis X Trisaccharide,Methyl Glycoside | Glycobiology. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2019). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 119(14), 8575-8624. [Link]

-

Delbianco, M., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7357-7402. [Link]

-

Ramakrishnan, B., & Qasba, P. K. (2002). Structure and function of beta-1,4-galactosyltransferase. Current Opinion in Structural Biology, 12(5), 596-602. [Link]

Sources

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Lewis X and three Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lewis X Trisaccharide,Methyl Glycoside 176106-81-3 | MCE [medchemexpress.cn]

- 7. Lewis X Trisaccharide,Methyl Glycoside | 糖生物学 | MCE [medchemexpress.cn]

- 8. userpages.umbc.edu [userpages.umbc.edu]

- 9. This compound | C21H37NO15 | CID 5098606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound , 176106-81-3 - CookeChem [cookechem.com]

- 11. Structure and function of beta -1,4-galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 13. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological function of Lewis X Trisaccharide, Methyl Glycoside

An In-Depth Technical Guide to the Biological Function and Application of Lewis X Trisaccharide and its Methyl Glycoside

Introduction: Decoding the Lewis X Antigen

The Lewis X (LeX) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1), is a carbohydrate antigen with the structure Galβ1-4[Fucα1-3]GlcNAc. It is a fundamental component of the glycome, playing a pivotal role in a multitude of biological processes ranging from cell-cell recognition and immune modulation to embryogenesis and cancer progression.[1][2] LeX is expressed on the termini of both N- and O-linked glycans on glycoproteins and on glycolipids, where it acts as a ligand for a variety of carbohydrate-binding proteins (lectins).[2][3]

The functional significance of LeX is deeply rooted in its three-dimensional structure. The specific arrangement of its galactose, fucose, and N-acetylglucosamine residues creates a unique epitope that is recognized with high specificity by binding partners, most notably the selectin family of adhesion molecules.[4] Understanding the biological functions of LeX requires not only identifying these interactions but also appreciating the cellular and physiological consequences they initiate.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the biological functions of LeX. We will delve into its critical roles in physiology and pathology, explore the methodologies used to investigate these functions, and discuss the utility of the Lewis X Methyl Glycoside as a key research tool.

Part 1: The Core Biological Functions of Lewis X

Cell Adhesion and Immune Response: The Selectin-LeX Axis

The most well-characterized function of LeX and its sialylated form, Sialyl Lewis X (sLeX), is mediating cell adhesion through binding to the selectin family of lectins (E-selectin, P-selectin, and L-selectin).[4][5] This interaction is the initial step in the leukocyte adhesion cascade, a fundamental process for immune surveillance and inflammatory response.

-

Leukocyte Tethering and Rolling: During inflammation, endothelial cells lining blood vessels upregulate E-selectin and P-selectin. Circulating leukocytes, which display sLeX on their surface, bind to these selectins. This interaction is transient, causing the leukocytes to "tether" to the vessel wall and "roll" along the endothelial surface, slowing them down from the force of blood flow. This rolling phase is critical, allowing leukocytes to sense activating chemokines on the endothelial surface, leading to firm adhesion and subsequent extravasation into the tissue.[4]

-

Immune Modulation (TH1/TH2 Balance): Beyond simple adhesion, LeX-containing glycoconjugates actively modulate the immune response. They have been shown to be potent regulators of the T-helper (TH) cell balance, promoting a TH2-type response while suppressing TH1-mediated immunity.[1][6] For instance, LeX can antagonize lipopolysaccharide (LPS)-induced IL-12 expression by dendritic cells, a key cytokine for TH1 differentiation.[1][7] This has profound implications in contexts like parasitic infections, where parasites like Schistosoma mansoni display LeX on their surface, potentially to skew the host immune response to their advantage.[1][7]

Below is a diagram illustrating the role of the sLeX-Selectin axis in leukocyte extravasation.

Caption: sLeX-E-Selectin binding mediates leukocyte rolling and extravasation.

Cancer Progression and Metastasis

The re-expression of carbohydrate antigens normally found during embryonic development is a hallmark of cancer. LeX and sLeX are prominent tumor-associated carbohydrate antigens (TACAs) overexpressed in various carcinomas, including colon, pancreatic, and breast cancer.[3][8]

-

Metastatic Dissemination: The high expression of sLeX on tumor cells facilitates their adhesion to selectins on endothelial cells, mimicking the leukocyte adhesion cascade.[3][5] This interaction allows circulating tumor cells to arrest in the vasculature of distant organs, a critical step in the formation of metastases.[3] High levels of sLeX expression often correlate with increased metastatic potential and poor prognosis.[3][7]

-

Tumor Marker and Biomarker Discovery: Due to its elevated expression on cancer cells, LeX and its derivatives are valuable biomarkers.[1][7] For example, LeX has been investigated as a urinary marker for bladder cancer.[2] Modern high-throughput methods, such as antibody microarrays, can profile LeX-modified glycoproteins in patient serum to discover novel cancer biomarkers that combine both protein level and glycan modification for improved diagnostic specificity.[8]

Developmental Biology and Pathogen Recognition

-

Embryogenesis: LeX (as SSEA-1) is a well-established marker for pluripotent stem cells and plays roles in cell adhesion and differentiation during early embryonic development. Its expression is tightly regulated, appearing and disappearing at specific developmental stages.

-

Host-Pathogen Interactions: Many pathogens exploit host glycans for adhesion and entry. Conversely, host secretions contain glycans that can act as decoys. LeX present in human milk can bind to the dendritic cell-specific ICAM-3-grabbing non-integrin (DC-SIGN), a lectin that HIV-1 uses for infection. This interaction can prevent the capture and transfer of HIV-1 to T cells, suggesting a protective role for LeX in breastfed infants.[2] LeX-related structures in the gut can also influence the colonization of microorganisms.[9]

Part 2: Methodologies for Studying Lewis X Function

As a Senior Application Scientist, the critical question is not just what LeX does, but how we can reliably and reproducibly measure its function. The choice of methodology is paramount and must be guided by the specific biological question. The use of Lewis X Trisaccharide, Methyl Glycoside is central to many of these assays. The methyl glycoside provides a stable, soluble, and non-metabolizable form of the LeX epitope, making it an ideal tool for in vitro studies as a competitive inhibitor or for surface plasmon resonance (SPR) analysis.[7][10]

Binding Assays: Quantifying Molecular Recognition

The foundational experiment is to demonstrate and quantify the binding between LeX and its putative receptor.

Protocol: Competitive ELISA for LeX-Lectin Interaction

This protocol validates the specificity of a lectin binding to a LeX-conjugated surface. The methyl glycoside is used as a soluble competitor.

-

Plate Coating: Coat a 96-well high-binding microplate with a LeX-conjugated protein (e.g., LeX-BSA) at 5 µg/mL in PBS overnight at 4°C. Causality: Immobilizing the antigen allows for subsequent detection of bound protein and easy washing steps.

-

Blocking: Wash the plate 3x with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature. Causality: Blocking prevents the lectin from sticking non-specifically to the plastic, ensuring the measured signal is from the specific LeX interaction.

-

Competitive Inhibition: Prepare serial dilutions of This compound (e.g., from 1 mM down to 1 nM) in binding buffer (e.g., Tris-buffered saline with 1 mM CaCl₂). As a crucial negative control, prepare identical dilutions of a non-fucosylated trisaccharide.

-

Binding Reaction: Add a constant concentration of a tagged lectin (e.g., biotinylated E-selectin) to each well, pre-mixed with the corresponding concentration of the methyl glycoside competitor or control sugar. Incubate for 1-2 hours at room temperature.

-

Detection: Wash plate 3x with PBST. Add a streptavidin-HRP conjugate and incubate for 1 hour. Wash 3x with PBST. Add TMB substrate and stop the reaction with 1M H₂SO₄.

-

Analysis: Read absorbance at 450 nm. Plot absorbance versus competitor concentration to determine the IC₅₀ value. A significant drop in signal with increasing LeX methyl glycoside concentration, but not with the control sugar, validates a specific interaction.

Data Presentation: Binding Specificity

| Compound | Target Lectin | IC₅₀ (µM) |

| Lewis X Methyl Glycoside | E-Selectin | [Example Value: 150] |

| sLeX Methyl Glycoside | E-Selectin | [Example Value: 25] |

| Lacto-N-tetraose (Control) | E-Selectin | >10,000 |

Note: Values are illustrative and must be determined experimentally.

Cell-Based Functional Assays

These assays move from molecular interaction to cellular consequence.

Protocol: Cell Adhesion Assay Under Shear Flow

This workflow assesses the ability of LeX-expressing cells to adhere to a surface coated with a LeX-binding partner under conditions that mimic blood flow.

Caption: Workflow for a cell adhesion assay under physiological shear flow.

-

Self-Validation: The critical control in this experiment is the pre-incubation of cells with a high concentration of soluble LeX Methyl Glycoside[10]. This should competitively inhibit binding to the E-selectin-coated surface, leading to a significant reduction in rolling cells. This confirms that the observed adhesion is specifically mediated by the LeX-selectin interaction.

Part 3: Applications in Drug Development

The central role of the LeX-selectin axis in inflammation and cancer metastasis makes it a prime target for therapeutic intervention.

-

Selectin Antagonists: Small molecules, glycomimetics, and antibodies that block the LeX-selectin interaction are being developed as anti-inflammatory and anti-metastatic agents. LeX analogues and fragments are synthesized and tested for their ability to competitively inhibit these interactions.[10][11]

-

Cancer Vaccines: As LeX is a tumor-associated antigen, it can be used to develop cancer vaccines. By conjugating synthetic LeX trisaccharides to a carrier protein, it can be used as an immunogen to elicit an anti-tumor immune response.[12]

-

Drug Targeting: The specificity of the LeX-selectin interaction can be harnessed for drug delivery. Nanoparticles decorated with LeX or sLeX can be targeted to sites of inflammation or tumors that overexpress selectins.

Conclusion

The Lewis X trisaccharide is far more than a simple blood group antigen; it is a key molecular signal that mediates fundamental biological events. Its interactions, particularly with selectins, govern processes crucial to immunity and disease. For the research and drug development professional, understanding these functions is essential. The strategic use of tools like this compound in well-designed, self-validating experimental protocols allows for the precise dissection of these pathways, paving the way for novel diagnostics and therapeutics that target the intricate world of cell-surface carbohydrates.

References

-

Title: Synthesis of Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively Source: PubMed URL: [Link]

-

Title: Synthesis of Lewis X and Three Lewis X Trisaccharide Analogues in Which Glucose and Rhamnose Replace N-acetylglucosamine and Fucose, Respectively Source: PubMed URL: [Link]

-

Title: Human Milk Oligosaccharides and Lewis Blood Group: Individual High-Throughput Sample Profiling to Enhance Conclusions From Functional Studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Advances in glycoside and oligosaccharide synthesis Source: Royal Society of Chemistry URL: [Link]

-

Title: Showing metabocard for Lewis X trisaccharide (HMDB0006568) Source: Human Metabolome Database URL: [Link]

-

Title: Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Conformational Studies of Lewis X and Lewis A Trisaccharides Using NMR Residual Dipolar Couplings Source: University of Maryland, Baltimore County (UMBC) URL: [Link]

-

Title: Antigen coupled with Lewis-x trisaccharides elicits potent immune responses in mice Source: PubMed URL: [Link]

-

Title: Synthesis of Lewis A trisaccharide analogues in which D-glucose and L-rhamnose replace D-galactose and L-fucose, respectively Source: PubMed URL: [Link]

-

Title: A Disaccharide Precursor of Sialyl Lewis X Inhibits Metastatic Potential of Tumor Cells Source: American Association for Cancer Research URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. hmdb.ca [hmdb.ca]

- 3. biosynth.com [biosynth.com]

- 4. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antigen coupled with Lewis-x trisaccharides elicits potent immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Milk Oligosaccharides and Lewis Blood Group: Individual High-Throughput Sample Profiling to Enhance Conclusions From Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Lewis X and three Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Lewis A trisaccharide analogues in which D-glucose and L-rhamnose replace D-galactose and L-fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

Lewis X Trisaccharide, Methyl Glycoside mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Lewis X Trisaccharide, Methyl Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis X (LeX) trisaccharide, a fundamental carbohydrate antigen, is a pivotal player in a myriad of cell-cell recognition events that govern physiological and pathological processes. Its expression on the cell surface, as part of glycoproteins and glycolipids, dictates cellular adhesion, signaling, and immune modulation. This technical guide delves into the core mechanism of action of the Lewis X trisaccharide, with a specific focus on its methyl glycoside derivative—a stabilized analog crucial for research and therapeutic development. We will explore its canonical role as a ligand for selectin proteins, its involvement in inflammatory cascades and cancer metastasis, and its immunomodulatory functions. This document provides not only a mechanistic overview but also actionable experimental protocols and conceptual frameworks for professionals in the field.

Introduction: The Lewis X Antigen

The Lewis X (LeX) trisaccharide, structurally defined as Galactose β1-4 (Fucose α1-3) N-acetylglucosamine (Galβ1-4[Fucα1-3]GlcNAc), is a terminal carbohydrate motif found on the glycans of cell surface proteins and lipids.[1] It is classified as a type II Lewis antigen and serves as a critical histo-blood group antigen.[2] The biological significance of LeX extends far beyond its role as a static cell marker; it is dynamically involved in processes ranging from embryonic development, where it is known as Stage-Specific Embryonic Antigen-1 (SSEA-1), to immune cell trafficking and tumorigenesis.[3][4]

The focus of this guide, the This compound [5], is a synthetic derivative where the anomeric hydroxyl group of the N-acetylglucosamine residue is replaced by a methyl group. This modification is not trivial; it locks the sugar in its pyranose form and renders it resistant to enzymatic degradation by glycosidases.[6] This stability makes it an invaluable tool for researchers, serving as a non-metabolizable mimic to competitively inhibit LeX-mediated interactions or to act as a stable ligand in binding assays.[6][7]

Core Mechanism of Action: Interaction with C-Type Lectins

The primary mechanism of action for the Lewis X antigen and its derivatives is centered on its function as a ligand for a class of carbohydrate-binding proteins known as C-type lectins. Among these, the selectin family is the most well-characterized and physiologically significant receptor for LeX-containing structures.[8]

The Selectin Family: Gatekeepers of Cell Adhesion

Selectins are a family of three transmembrane proteins that mediate the initial, transient adhesion of leukocytes to the vascular endothelium, a critical first step in processes like inflammation and immune surveillance.[8][9]

-

L-selectin (CD62L): Expressed on leukocytes.

-

P-selectin (CD62P): Expressed on activated platelets and endothelial cells.

-

E-selectin (CD62E): Expressed on activated endothelial cells.

While LeX itself can bind to selectins, the interaction is significantly enhanced by the addition of a sialic acid residue, forming the tetrasaccharide sialyl-Lewis X (sLeX) .[8][10][11] For many biological interactions, sLeX is considered the high-affinity, functional ligand.[9][12] However, LeX remains the core recognition motif, and understanding its binding is fundamental. The interaction is calcium-dependent and occurs within the C-type lectin domain of the selectin protein.[9][11]

This binding initiates a "tethering and rolling" phenomenon, where leukocytes slow down from the bloodstream and roll along the vessel wall, allowing for subsequent firm adhesion and extravasation into tissues.[12]

Downstream Signaling Cascade

The binding of LeX/sLeX to selectins is not merely a physical tether; it initiates a signaling cascade that activates the leukocyte.

Caption: Leukocyte activation via selectin binding.

-

Tethering and Rolling: The sLeX ligand on the leukocyte surface binds to E-selectin on the endothelial cell, initiating rolling.[12]

-

Signal Transduction: This mechanical interaction, along with L-selectin engagement, triggers "outside-in" signaling within the leukocyte.[12]

-

Chemokine Activation: Rolling allows the leukocyte to sample chemokines presented on the endothelial surface, which bind to G-protein coupled receptors (GPCRs) and deliver potent activation signals.

-

Integrin Activation: The combined signaling cascade leads to an "inside-out" activation of integrins on the leukocyte surface, shifting them from a low-affinity to a high-affinity state. This results in firm adhesion and subsequent transmigration.[12]

Interaction with Other C-Type Lectins: DC-SIGN

Beyond selectins, LeX is a known ligand for DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), a C-type lectin on the surface of dendritic cells.[4] This interaction is crucial for immune modulation. Binding of LeX-bearing pathogens or antigens to DC-SIGN can influence the subsequent immune response, in some cases suppressing IL-12 production and skewing the response towards a Th2 phenotype.[3][13]

Pathophysiological Roles

The LeX-selectin axis is a classic example of a physiological process being hijacked in disease, most notably in cancer metastasis.

Cancer Metastasis

Many cancer cells exhibit aberrant glycosylation, leading to the overexpression of LeX and sLeX on their surface.[14][15] This allows circulating tumor cells to mimic leukocytes, using the same selectin-mediated mechanism to adhere to the endothelium of distant organs, which is a critical step in the formation of metastases.[9][14] Elevated serum levels of sLeX are associated with invasive cancer and poor prognosis in several cancers, including breast and gastrointestinal cancers.[9][16]

Caption: Role of sLeX in tumor cell extravasation.

Binding Affinity Data

The affinity of LeX and its derivatives for selectins is relatively weak, which is characteristic of many carbohydrate-protein interactions and facilitates the transient nature of rolling adhesion. Multivalency, or the presentation of multiple ligands, significantly increases the avidity of the interaction.

| Ligand | Receptor | Approximate Affinity (Kd) | Reference |

| Sialyl-Lewis X | E-Selectin | Millimolar (mM) range | [8] |

| Sialyl-Lewis X | P-Selectin | Millimolar (mM) range | [8] |

| Sialyl-Lewis X | L-Selectin | Millimolar (mM) range | [8][11] |

| 6-sulfo Sialyl-Lewis X | L-Selectin | Higher affinity than sLeX | [8] |

Note: Affinities are highly dependent on the experimental setup (e.g., SPR, ELISA, ITC) and the specific glycoconjugate used.

Experimental Protocols & Methodologies

The use of this compound as a stable, non-metabolizable analog is central to elucidating these mechanisms.

Protocol: Competitive ELISA for Selectin Binding

This protocol determines the ability of a test compound (e.g., LeX Methyl Glycoside) to inhibit the binding of a sLeX-conjugated probe to immobilized selectin.

Causality: The methyl glycoside is used as a competitor because its stability ensures that any observed inhibition is due to direct binding competition at the receptor site, not due to degradation of the inhibitor.

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with recombinant human E-selectin/IgG chimera (e.g., 2 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of blocking buffer (1% BSA in PBS) for 2 hours at room temperature.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in binding buffer (e.g., HEPES-buffered saline with 2 mM CaCl2). Include a zero-inhibitor control.

-

Competitive Binding: Wash the plate 3x. Add 50 µL of the inhibitor dilutions to the wells. Immediately add 50 µL of a sLeX-polyacrylamide-biotin conjugate (at a constant concentration, e.g., EC50 value for binding) to all wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate 5x. Add 100 µL/well of streptavidin-HRP diluted in binding buffer. Incubate for 1 hour at room temperature.

-

Development: Wash the plate 5x. Add 100 µL/well of TMB substrate. Stop the reaction with 1 M H2SO4 and read the absorbance at 450 nm.

-

Analysis: Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.

Protocol: Cell Adhesion Assay Under Flow Conditions

This protocol assesses the ability of cells to adhere to a selectin-coated surface under physiological shear stress, mimicking blood flow.

Causality: This assay directly tests the functional consequence of LeX-selectin binding. Using cells that endogenously express LeX/sLeX (e.g., HL-60 cells) or engineered cells provides a physiologically relevant system.

Methodology:

-

Channel Preparation: Prepare a microfluidic flow chamber or a parallel plate flow chamber. Coat the bottom surface with recombinant E-selectin as described above. Block with BSA.

-

Cell Preparation: Resuspend leukocytes or cancer cells (e.g., ZR-75-1 breast cancer cells[17]) in flow buffer (e.g., HBSS with 2 mM CaCl2) at a concentration of 1x10^6 cells/mL.

-

Flow Experiment: Assemble the flow chamber on a microscope stage. Perfuse the cell suspension through the chamber at a defined physiological shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.

-

Data Acquisition: Record videos of multiple fields of view for 5-10 minutes.

-

Analysis: Quantify the number of interacting cells (tethering and rolling) and firmly adherent cells per unit area per unit time. To test inhibition, pre-incubate the cells with LeX Methyl Glycoside or an anti-sLeX antibody before perfusion.

Conclusion

The this compound is more than a simple carbohydrate; it is a key to unlocking the complex world of cellular recognition. Its primary mechanism of action, mediated through binding to selectins and other C-type lectins, forms the basis of crucial physiological processes like leukocyte trafficking and is a central player in the pathological spread of cancer. The stability of the methyl glycoside form provides researchers with a robust tool to probe these interactions with precision. A thorough understanding of this mechanism, from molecular binding to cellular response, is essential for the development of novel therapeutics aimed at modulating inflammation, immunity, and malignancy.

References

-

Human Metabolome Database. (n.d.). Lewis X trisaccharide (HMDB0006568). HMDB. [Link]

-

Pang, L., et al. (2019). Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer. PubMed. [Link]

-

Wang, S., et al. (2021). Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages. Frontiers in Immunology. [Link]

-

Pessino, V., et al. (2021). The Cancer-Associated Antigens Sialyl Lewis a/x and Sd a : Two Opposite Faces of Terminal Glycosylation. MDPI. [Link]

-

Li, Y., et al. (2021). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. RSC Chemical Biology. [Link]

-

Asnani, A., & Auzanneau, F. I. (2003). Synthesis of Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively. Carbohydrate Research. [Link]

-

Bertozzi, C. R., et al. (1996). L-Selectin−Carbohydrate Interactions: Relevant Modifications of the Lewis x Trisaccharide. Biochemistry. [Link]

-

Tsuboi, S., & Fukuda, M. (2001). C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction. Journal of Biochemistry. [Link]

-

Pinho, S. S., & Reis, C. A. (2015). Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers. MDPI. [Link]

-

Foxall, C., et al. (1992). The Three Members of the Selectin Receptor Family Recognize a Common Carbohydrate Epitope, the Sialyl Lewis(x) Oligosaccharide. The Journal of Cell Biology. [Link]

-

Wikipedia. (n.d.). Sialyl-Lewis X. Wikipedia. [Link]

-

Creative Biolabs. (n.d.). Lewis Antigen Introduction. Creative Biolabs. [Link]

-

Asnani, A., & Auzanneau, F. I. (2008). Synthesis of Lewis X and Three Lewis X Trisaccharide Analogues in Which Glucose and Rhamnose Replace N-acetylglucosamine and Fucose, Respectively. Carbohydrate Research. [Link]

-

Claridge, J. K., et al. (2014). Characterizing carbohydrate-protein interactions by NMR. Current Opinion in Structural Biology. [Link]

-

Shivatare, S. S., et al. (2018). Selectin-Binding Assay by Flow Cytometry. Bio-protocol. [Link]

-

PubChem. (n.d.). beta-D-Galp-(1->3)-(alpha-L-Fucp-(1->4))-D-GlcpNAc. PubChem. [Link]

-

Perez, S., et al. (1996). Crystal and molecular structure of a histo-blood group antigen involved in cell adhesion: the Lewis x trisaccharide. Glycobiology. [Link]

-

Huang, S. K., et al. (2007). Antigen coupled with Lewis-x trisaccharides elicits potent immune responses in mice. Journal of Allergy and Clinical Immunology. [Link]

-

Kiessling, L. L., & Gestwicki, J. E. (1996). L-Selectin-Carbohydrate Interactions: Relevant Modifications of the Lewis x Trisaccharide. Biochemistry. [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ Leukocyte-Endothelium Adhesion Assay. Cell Biolabs, Inc. [Link]

-

Mader, P., et al. (2011). Selectin Ligand Sialyl-Lewis x Antigen Drives Metastasis of Hormone-Dependent Breast Cancers. Cancer Research. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 5. Synthesis of Lewis X and three Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glycodepot.com [glycodepot.com]

- 7. Synthesis of Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers | MDPI [mdpi.com]

- 10. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 11. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antigen coupled with Lewis-x trisaccharides elicits potent immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 16. Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Role of Lewis X Trisaccharide and its Methyl Glycoside in Cell Signaling: A Guide for Researchers

An In-depth Technical Guide

Abstract

The Lewis X (LeX) trisaccharide, a fundamental carbohydrate antigen, and its sialylated form, sialyl Lewis X (sLeX), are pivotal mediators of cell-cell recognition and signaling.[1] Displayed on the surface of various cells, these structures serve as critical ligands for the selectin family of adhesion molecules, initiating a cascade of events that govern physiological processes such as immune surveillance and pathological conditions including inflammation and cancer metastasis.[2][3] This guide provides a technical overview of the LeX-selectin signaling axis, elucidates the causality behind experimental choices for its study, and details robust methodologies for its investigation. We will explore the molecular basis of this interaction, the downstream signaling pathways it triggers, and its profound implications in disease. Furthermore, we will discuss the strategic use of the Lewis X Methyl Glycoside as a vital tool in dissecting these complex biological phenomena, offering researchers a comprehensive resource for advancing drug development and fundamental scientific discovery.

The Lewis X Antigen: Structure and Biological Context

The Lewis X (LeX) trisaccharide, with the structure Galβ1-4(Fucα1-3)GlcNAc, is a terminal motif found on both N- and O-linked glycans of cell surface glycoproteins and glycolipids.[1][4] Its biological activity is most pronounced when capped with a sialic acid residue, forming the tetrasaccharide sialyl Lewis X (sLeX), Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc.[5] This sialylated form is the minimal structural determinant required for high-affinity, calcium-dependent binding to the C-type lectin domain of selectin proteins.[2][6]

The expression of LeX and sLeX is tightly regulated by the activity of specific glycosyltransferases, particularly α1,3-fucosyltransferases (FUTs).[5] While constitutively expressed on neutrophils and monocytes, its aberrant overexpression on the surface of carcinoma cells is a hallmark of malignancy and correlates with metastatic potential.[7][8] This dual role in both normal immune function and cancer progression makes the LeX signaling axis a compelling subject of study.

The Central Role of Lewis X in Selectin-Mediated Adhesion and Signaling

Cellular adhesion in the vascular system is not a simple "on/off" event but a multi-step cascade. The initial, transient adhesions that cause circulating cells like leukocytes to slow down and "roll" along the blood vessel wall are primarily mediated by selectins.[9][10]

The Selectin Family

There are three members of the selectin family, each with distinct expression patterns:

-

L-selectin (CD62L): Expressed on most circulating leukocytes, mediating their initial tethering to the endothelium and interactions with other leukocytes.[3][11]

-

P-selectin (CD62P): Stored in granules of platelets and endothelial cells, it is rapidly moved to the cell surface upon activation by inflammatory stimuli.[3][10]

-

E-selectin (CD62E): Its expression is induced on endothelial cells by inflammatory cytokines, typically over several hours.[10][12]

Molecular Basis of the LeX-Selectin Interaction

The interaction between the sLeX motif on a leukocyte (or cancer cell) and a selectin on an endothelial cell is the critical first step in extravasation. This binding event is not merely an anchor; it is an information transfer, initiating an "outside-in" signal transduction cascade within the leukocyte.[9][11] The binding of multiple sLeX-decorated ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), to selectins on the endothelial surface triggers clustering of these ligands on the leukocyte membrane.[2][11] This clustering is a key event that initiates downstream signaling.

The Role of Lewis X Methyl Glycoside in Research

In laboratory settings, studying these interactions requires precise tools. Lewis X Trisaccharide, Methyl Glycoside is an invaluable reagent for this purpose.

-

Why a Methyl Glycoside? The anomeric carbon of a reducing sugar like LeX exists in equilibrium between α and β configurations in solution. This heterogeneity can complicate binding studies. By converting the hydroxyl group at the anomeric position to a stable methyl glycoside, the sugar is locked into a single configuration (typically β), providing a homogenous and stable probe.[13] Furthermore, studies have shown that methyl glycosides can be significantly more potent inhibitors in cell adhesion assays compared to the free sugar, possibly due to favorable interactions or improved stability.[14] It serves as a specific competitive inhibitor, allowing researchers to confirm that an observed interaction is truly mediated by the LeX structure. It is also used to functionalize surfaces for biophysical assays like Surface Plasmon Resonance (SPR).

LeX-Mediated "Outside-In" Signaling Cascade

The physical act of sLeX-selectin binding transduces a signal across the leukocyte membrane, priming the cell for the next steps in the adhesion cascade. This process is essential for converting the transient rolling adhesion into firm arrest.[2][15]

Engagement of sLeX-bearing ligands like PSGL-1 or CD44 by endothelial E- or P-selectins triggers the activation of Src family kinases (SFKs) within the leukocyte.[9][10] This leads to a cascade of phosphorylation events, recruiting adaptor proteins and ultimately culminating in the activation of β2 integrins, such as LFA-1.[2][10] Integrins undergo a conformational change from a low-affinity to a high-affinity state, enabling them to bind tightly to their ligands (e.g., ICAM-1) on the endothelium, leading to cell arrest.[12][15]

Below is a diagram illustrating this core signaling pathway.

Caption: Lewis X-mediated outside-in signaling pathway in a leukocyte.

Pathophysiological Relevance

Inflammation and Immune Response

The sLeX-selectin signaling axis is fundamental to the proper functioning of the innate immune system. It allows neutrophils and other leukocytes to be efficiently recruited from the bloodstream to sites of infection or injury.[2][8] Without this initial tethering and signaling mechanism, the inflammatory response is severely compromised.

Cancer Metastasis

Cancer cells can hijack this physiological process for their own dissemination. Many aggressive tumors, including those of the breast, colon, and lung, express high levels of sLeX on their surface.[7][16][17] This allows them to mimic leukocytes, rolling along and adhering to the endothelium of distant organs.[3][18] This interaction facilitates their extravasation from the bloodstream into a new tissue, seeding a metastatic colony.[7] High sLeX expression is often correlated with poor prognosis and increased metastatic potential.[17][19]

Experimental Methodologies to Study Lewis X-Mediated Signaling

Investigating the LeX-selectin axis requires a multi-faceted approach, combining cell-based functional assays with biophysical measurements.

Data Presentation: Selectin-sLeX Binding Affinities

The interaction between selectins and sLeX is characterized by fast kinetics and relatively low affinity, which is ideal for mediating transient rolling adhesion. Binding affinities are typically in the micromolar (µM) to millimolar (mM) range.

| Selectin | Ligand | Method | Dissociation Constant (Kd) | Reference |

| E-selectin | sLeX | Fluorescence Polarization | 120 +/- 31 µM | [20] |

| P-selectin | sLeX analogue | Surface Plasmon Resonance | ~111 µM | [14] |

| L-selectin | sLeX | Cell Adhesion Assay | (Indirect, functional) | [21][22] |

Note: Direct Kd values for L-selectin with monomeric sLeX are less common in the literature, as L-selectin preferentially binds sulfated versions of sLeX presented on specific glycoprotein scaffolds.[16][23]

Experimental Protocol: Parallel Plate Flow Chamber Adhesion Assay

This is the gold-standard assay for studying cell adhesion under physiologically relevant fluid shear stress. It allows for direct visualization and quantification of cell tethering, rolling, and firm adhesion.

Causality Behind Choices:

-

Why HUVECs? Human Umbilical Vein Endothelial Cells are a primary cell line that closely mimics the in vivo vascular endothelium. They can be stimulated to express E-selectin and P-selectin.

-

Why Shear Stress? The forces exerted by blood flow are a critical determinant of selectin-mediated adhesion. Static assays do not capture the dynamic nature of these bonds. A physiological shear stress (e.g., 1-2 dynes/cm²) is essential.[22]

-

Why Controls? The use of an isotype control antibody and a specific blocking antibody (or a competitive inhibitor like LeX Methyl Glycoside) is crucial to validate that the observed adhesion is specifically mediated by the target molecule (e.g., E-selectin).

Step-by-Step Methodology:

-

Endothelial Monolayer Preparation: a. Culture HUVECs on fibronectin-coated 35 mm culture dishes until a confluent monolayer is formed. b. To induce E-selectin expression, treat the HUVEC monolayer with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 4-6 hours prior to the assay.

-

Cell Preparation: a. Isolate leukocytes (e.g., neutrophils) from whole blood or use a cell line known to express sLeX (e.g., HL-60). b. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in assay buffer (e.g., HBSS with 2 mM CaCl₂). Calcium is essential for selectin function.[6]

-

Flow Chamber Assembly: a. Assemble the parallel plate flow chamber, placing the dish with the HUVEC monolayer as the bottom surface. b. Connect the chamber to a syringe pump via tubing. Ensure the system is bubble-free.

-

Adhesion Assay Execution: a. Mount the assembled chamber onto the stage of an inverted microscope equipped with a camera. b. Perfuse the chamber with assay buffer for 2 minutes to equilibrate. c. Perfuse the leukocyte cell suspension through the chamber at a defined wall shear stress (e.g., 1.5 dynes/cm²) for 5-10 minutes. d. Record videos at several distinct fields of view.

-

Control Experiments (Perform in parallel): a. Negative Control: Perfuse cells over a HUVEC monolayer that has not been stimulated with TNF-α. b. Blocking Control: Pre-incubate the TNF-α-stimulated HUVEC monolayer with a function-blocking anti-E-selectin antibody for 30 minutes before perfusing leukocytes. c. Competitive Inhibition Control: Pre-incubate the leukocyte suspension with 100 µM Lewis X Methyl Glycoside before perfusion.

-

Data Analysis: a. From the recorded videos, quantify the number of cells that are tethering, rolling, and firmly adhered per unit area per unit time. b. Rolling velocity can be calculated by tracking individual cells over time. c. Compare the results from the experimental condition to the control conditions. A significant reduction in cell adhesion in the blocking and competitive inhibition controls validates that the interaction is E-selectin and LeX-dependent.

Caption: Experimental workflow for a parallel plate flow chamber assay.

Conclusion and Future Directions

The Lewis X trisaccharide and its derivatives are far more than simple cell surface markers; they are active participants in a sophisticated signaling language that directs cellular traffic and behavior. The initiation of "outside-in" signaling through selectin binding is a paradigm of mechanotransduction, converting a physical adhesion event into a biochemical cascade that is central to immunity and exploited in cancer. The use of precise chemical tools like Lewis X Methyl Glycoside is indispensable for accurately probing these interactions and validating their specificity.

Future research will likely focus on developing more potent and specific inhibitors of the LeX-selectin interaction for therapeutic applications in inflammatory diseases and oncology. Furthermore, a deeper understanding of how the cellular microenvironment and the specific protein scaffolds presenting the LeX motif modulate signaling outcomes will provide new insights into the nuanced control of cell adhesion.

References

-

Cappenberg, A., Kardell, M., & Zarbock, A. (2022). Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils. Cells, 11(8), 1310. [Link]

-

Giraudo, C. G., & A. (2019). L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling. Frontiers in Immunology, 10, 2463. [Link]

-

McEver, R. P. (2015). Selectins: initiators of leucocyte adhesion and signalling at the vascular wall. Cardiovascular Research, 107(3), 331–339. [Link]

-

McEver, R. P., & Zhu, C. (2010). Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow. Glycobiology, 20(11), 1331–1342. [Link]

-

Zarbock, A., Cappenberg, A., & Kardell, M. (2022). Selectin-Mediated Signaling-Shedding Light on the Regulation of Integrin Activity in Neutrophils. PubMed, 35455989. [Link]

-

Zhang, D., et al. (2000). Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells. Cancer Research, 60(16), 4604–4611. [Link]

-

Fukuda, M. (2001). C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction. Journal of Biochemistry, 130(2), 173–180. [Link]

-

Zhang, X., Bogorin, D. F., & Moy, V. T. (2004). Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction. Chemphyschem, 5(2), 175–182. [Link]

-

Pinho, S. S., & Reis, C. A. (2015). Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy. Frontiers in Oncology, 5, 133. [Link]

-

Takada, A., et al. (1993). Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium. Cancer Research, 53(2), 354-61. [Link]

-

Geng, H., et al. (2012). Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers. Breast Cancer Research, 14(4), R115. [Link]

-

Nakayama, T., et al. (1994). Sialyl-lewis-x antigen immunoreaction of colorectal-cancer and its relationship to hematogenous metastasis. Oncology Reports, 1(4), 731-734. [Link]

-

Dabelsteen, E. (2010). Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers. Cancers, 2(3), 1584–1602. [Link]

-

Sheu, B. S., et al. (2004). Anti-Lewis X Antibody Promotes Helicobacter pylori Adhesion to Gastric Epithelial Cells. Clinical and Vaccine Immunology, 11(4), 730–736. [Link]

-

Kimura, N., et al. (2000). P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand. Biochemical and Biophysical Research Communications, 278(1), 165–170. [Link]

-

Moy, V. T., et al. (2004). Molecular Basis of the Dynamic Strength of the Sialyl Lewis X—Selectin Interaction. ResearchGate. [Link]

-

Poppe, L., et al. (1997). Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization. Journal of the American Chemical Society, 119(49), 11715–11721. [Link]

-

Roldán-Padrón, J., et al. (2012). Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion. Journal of Biological Chemistry, 287(47), 39856–39866. [Link]

-

Rodgers, S. D., et al. (2001). Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect. Biophysical Journal, 81(5), 2514–2525. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from [Link]

-

P-Codde, C., et al. (2019). Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer. Breast Cancer Research and Treatment, 176(3), 545–556. [Link]

-

Probert, F., et al. (2014). Structural Characterization of the DC-SIGN–LewisX Complex. Biochemistry, 53(34), 5543–5553. [Link]

-

O'Donnell, J. S., et al. (2015). Selectins mediate binding to glycans capped with sialyl Lewis X... ResearchGate. [Link]

-

Mehta, P., et al. (1998). Affinity and Kinetics of Sialyl Lewis-X and Core-2 Based Oligosaccharides Binding to L- and P-Selectin. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. RSC Advances, 10(44), 26343–26353. [Link]

-

Picker, L. J., et al. (1991). Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues. The American Journal of Pathology, 139(6), 1487–1499. [Link]

-

Li, F., et al. (1996). Structure-function analysis of P-selectin-sialyl LewisX binding interactions. Mutagenic alteration of ligand binding specificity. The Journal of Biological Chemistry, 271(8), 4127–4134. [Link]

-

Chang, K. C., & Hammer, D. A. (1999). Adhesive dynamics simulations of sialyl-Lewis(x)/E-selectin-mediated rolling in a cell-free system. Biophysical Journal, 76(3), 1280–1292. [Link]

-

Probert, F., et al. (2014). Structural Characterization of the DC-SIGN–LewisX Complex. Biochemistry, 53(34), 5543–5553. [Link]

-

Fernández-Gallego, N., et al. (2007). Lewis x Antigen Mediates Adhesion of Human Breast Carcinoma Cells to Activated Endothelium. ResearchGate. [Link]

Sources

- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 2. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]

- 8. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C21H37NO15 | CID 5098606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selectin-Mediated Signaling-Shedding Light on the Regulation of Integrin Activity in Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sialyl-lewis-x antigen immunoreaction of colorectal-cancer and its relationship to hematogenous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]

- 23. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Lewis X Antigen: A Historical and Technical Guide for Researchers

This guide provides a comprehensive overview of the discovery, history, and key methodologies associated with the Lewis X antigen. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational discoveries, biochemical characterization, and the evolving understanding of the biological significance of this critical glycan structure.

Introduction: A Serendipitous Discovery in Blood Group Serology

The story of the Lewis X (LeX) antigen begins not in the context of embryogenesis or cancer, but within the field of human blood group serology. The Lewis blood group system was first described in 1946 by Arthur Mourant.[1] He identified a new antibody in the serum of two women, both surnamed Lewis, who had experienced hemolytic disease of the newborn. This antibody agglutinated the red blood cells of about 20% of Europeans.[2] The antigen identified was named Lewis a (Leᵃ).[2] Two years later, in 1948, a second related antigen, Lewis b (Leᵇ), was discovered.[2] These initial discoveries laid the groundwork for understanding a complex system of carbohydrate antigens that are not intrinsic to the red blood cell membrane but are adsorbed from the plasma.[1]

From Blood Group Antigen to a Key Player in Developmental Biology: The Discovery of SSEA-1

A pivotal moment in the history of the Lewis X antigen came in 1978 from an entirely different field: developmental biology. Davor Solter and Barbara Knowles, working at the Wistar Institute, generated a monoclonal antibody by immunizing mice with F9 teratocarcinoma cells.[3][4] This antibody, which they named Stage-Specific Embryonic Antigen-1 (SSEA-1), was found to specifically recognize an antigen present on murine embryonal carcinoma cells, early mouse embryos, and human teratocarcinoma cells.[3][5] SSEA-1 was first detected on the blastomeres of the 8-cell stage mouse embryo and was transiently expressed on the trophectoderm before becoming a marker of the inner cell mass.[3][5]

Subsequent collaborative work between the laboratories of Solter and Knowles and those of Ten Feizi and Sen-itiroh Hakomori led to the definitive structural elucidation of the SSEA-1 epitope.[6] They demonstrated that SSEA-1 was identical to the Lewis X antigen, a trisaccharide with the structure Galactose(β1-4)[Fucose(α1-3)]N-acetylglucosamine.[6] This discovery was a landmark, bridging the fields of hematology and developmental biology and revealing that a blood group antigen played a crucial role in early embryonic development.

The Structure and Biosynthesis of Lewis X

The Lewis X antigen, also known as CD15, is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc.[7] Its sialylated form, sialyl-Lewis X (sLeX or CD15s), has the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc.[7][8][9] These carbohydrate structures are typically found as terminal motifs on both N- and O-linked glycans of glycoproteins and on glycolipids.[8][9]

The biosynthesis of Lewis X and sialyl-Lewis X is a multi-step enzymatic process involving a series of glycosyltransferases. The synthesis of the core disaccharide, N-acetyllactosamine (LacNAc), is the initial step. The subsequent addition of a fucose residue in an α1-3 linkage to the GlcNAc of LacNAc by a fucosyltransferase (FUT) creates the Lewis X antigen. Several fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, can catalyze this step.[7] For the synthesis of sialyl-Lewis X, a sialic acid residue is first added to the galactose of LacNAc by a sialyltransferase (ST3GAL3, ST3GAL4, or ST3GAL6) to form sialyl-LacNAc.[7] A fucosyltransferase then adds a fucose residue to create sialyl-Lewis X.

Figure 1: Biosynthetic pathway of Lewis X and sialyl-Lewis X.

Biological Functions: From Cell Adhesion to Cancer Progression

The discovery that a seemingly simple carbohydrate structure was involved in fundamental biological processes spurred intense research into its functions.

Embryonic Development

As established by the initial discovery of SSEA-1, Lewis X is crucial for cell-cell recognition and adhesion during early embryogenesis.[3] Its expression is tightly regulated, appearing at the 8-cell stage in mice and playing a role in the compaction of the morula.[5]

Inflammation and Immune Response

Sialyl-Lewis X is a key ligand for a family of cell adhesion molecules called selectins (E-selectin, P-selectin, and L-selectin), which are expressed on endothelial cells and leukocytes.[10] The interaction between sLeX on leukocytes and selectins on the endothelium of blood vessels mediates the initial tethering and rolling of leukocytes at sites of inflammation, a critical step for their subsequent extravasation into tissues.[7]

Cancer and Metastasis

Aberrant glycosylation is a hallmark of cancer, and the overexpression of Lewis X and sialyl-Lewis X is a common feature of many malignancies, including breast, colon, and lung cancer.[11][12] This overexpression is often correlated with tumor progression, metastasis, and poor prognosis.[11] The mechanism underlying this is thought to be "molecular mimicry," where cancer cells use the sLeX-selectin adhesion pathway to facilitate their extravasation from the bloodstream and the formation of distant metastases.[7]

Table 1: Association of Sialyl-Lewis X Overexpression with Clinicopathological Features in Cancer

| Clinicopathological Feature | Association with sLeX Overexpression | Reference |

| Lymphatic Invasion | Significant | [11] |

| Venous Invasion | Significant | [11] |

| Tumor Stage (TNM) | Significant | [11] |

| Recurrence | Significant | [11] |

| Overall Survival | Significantly poorer | [11] |

Methodologies for the Study of Lewis X Antigen

A variety of techniques are employed to detect, quantify, and study the function of the Lewis X antigen. The choice of methodology depends on the research question and the nature of the biological sample.

Immunohistochemistry (IHC)

Immunohistochemistry is a powerful technique for visualizing the expression and localization of Lewis X in tissue sections.

Causality Behind Experimental Choices:

-

Fixation: Formalin fixation is commonly used for tissue preservation, but it can mask the Lewis X epitope. Therefore, an antigen retrieval step is crucial.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) is often the method of choice to unmask the carbohydrate antigen.

-

Blocking: To prevent non-specific antibody binding, a blocking step is essential. This is typically done using normal serum from the species in which the secondary antibody was raised. High background can be a common issue, and troubleshooting may involve optimizing the primary antibody concentration and increasing the duration of washing steps.[13][14]

Experimental Protocol: IHC for Lewis X in Paraffin-Embedded Tissues

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a microwave, pressure cooker, or water bath. For a pressure cooker, maintain at 120°C for 2.5 minutes.[15]

-

Allow slides to cool to room temperature.

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections in 0.3-3% hydrogen peroxide in methanol or PBS for 15-30 minutes to quench endogenous peroxidase activity.[14]

-

Wash with PBS.

-

-

Blocking Non-Specific Binding:

-

Incubate sections with 10% normal serum (from the host species of the secondary antibody) in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Lewis X (CD15) antibody in blocking buffer to the optimal concentration (typically 1:50 to 1:200).

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC) reagent.

-

Wash with PBS.

-

Develop the signal with a suitable chromogen substrate (e.g., DAB for HRP).

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Figure 2: Immunohistochemistry workflow for Lewis X detection.

Flow Cytometry

Flow cytometry is the ideal method for quantifying the expression of Lewis X on the surface of single cells in suspension, such as leukocytes from peripheral blood.

Causality Behind Experimental Choices:

-

Sample Preparation: For whole blood, lysis of red blood cells is necessary to enrich the leukocyte population. It's crucial to use a gentle lysis buffer to maintain the integrity of the granulocytes.

-

Antibody Selection: A directly conjugated anti-CD15 (Lewis X) antibody is preferred to avoid the extra steps and potential non-specific binding of a secondary antibody. The choice of fluorochrome should be based on the instrument's laser and filter configuration and the brightness required for the antigen's expression level.

-

Gating Strategy: A sequential gating strategy is employed to isolate the cell population of interest. This typically involves gating on single cells, then identifying granulocytes based on their forward and side scatter properties, and finally quantifying the percentage of CD15-positive cells within the granulocyte gate.[16][17]

Experimental Protocol: Flow Cytometry for Lewis X (CD15) on Human Granulocytes

-

Sample Collection and Preparation:

-

Collect whole blood in an EDTA or heparin-containing tube.

-

Aliquot 100 µL of whole blood into a flow cytometry tube.

-

-

Antibody Staining:

-

Add a pre-titrated amount of fluorochrome-conjugated anti-human CD15 antibody.

-

Incubate for 30 minutes at 2-8°C in the dark.[18]

-

-

Red Blood Cell Lysis:

-

Add 2 mL of 1X RBC lysis buffer.

-

Incubate for 5-10 minutes at room temperature.

-

Centrifuge at 300-400 x g for 5 minutes.

-

Aspirate the supernatant.

-

-

Washing:

-

Resuspend the cell pellet in 2 mL of flow cytometry staining buffer (PBS with 1-2% BSA).

-

Centrifuge and aspirate the supernatant.

-

-

Sample Acquisition:

-

Resuspend the cell pellet in 500 µL of staining buffer.

-

Acquire the sample on a flow cytometer.

-

Gating Strategy for Neutrophils:

-

Gate on total cells using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.[16]

-

Gate on single cells using FSC-A vs. FSC-H to exclude doublets.[16]

-

Gate on granulocytes based on their high SSC and intermediate FSC properties.

-

Analyze CD15 expression on the gated granulocyte population.

Figure 3: Gating strategy for identifying CD15+ neutrophils.

The 3D Structure of the Sialyl-Lewis X-Selectin Interaction

The molecular basis for the recognition of sialyl-Lewis X by selectins has been elucidated through X-ray crystallography. The interaction is characterized by a relatively shallow binding pocket on the C-type lectin domain of the selectin. Key interactions involve the fucose and sialic acid residues of sLeX. The fucose residue fits into a hydrophobic pocket, while the carboxylate group of sialic acid forms a crucial salt bridge with a calcium ion coordinated by the selectin. This calcium-dependent binding is a hallmark of C-type lectins.

Table 2: Binding Affinities of Selectins for Sialyl-Lewis X

| Selectin | Ligand | KD (µM) | Reference |

| P-selectin | sLeX analog (TBC1269) | ~111.4 | [19] |

| L-selectin | sLeX | Low affinity | [19] |

| E-selectin | sLeX | Low affinity | [10] |

| Note: Binding affinities can vary depending on the experimental conditions and the specific glycoconjugate context of the sLeX moiety. |

Future Directions

The discovery of the Lewis X antigen and the subsequent elucidation of its structure and function have had a profound impact on our understanding of cell biology, from the earliest stages of development to the progression of cancer. Future research will likely focus on several key areas:

-

Therapeutic Targeting: Given the role of the sLeX-selectin pathway in inflammation and cancer metastasis, developing small molecule inhibitors or antibodies to block this interaction remains a major goal for drug development.

-